

Spectroscopic Profile of 1-Dodecen-3-one: A Technical Guide

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Compound of Interest

Compound Name: 1-Dodecen-3-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the α,β -unsaturated ketone, **1-dodecen-3-one**. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a representative Mass Spectrum (MS) of a closely related homolog, to offer a detailed characterization. This document is intended to support research, development, and quality control activities where the identification and characterization of **1-dodecen-3-one** are critical.

Data Presentation

The following tables summarize the predicted and representative spectroscopic data for **1-dodecen-3-one**.

Table 1: Predicted ^1H NMR Data for 1-Dodecen-3-one

(Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.35	dd	1H	H-1a (trans to C2)
~6.15	dd	1H	H-2
~5.85	dd	1H	H-1b (cis to C2)
~2.55	t	2H	H-4
~1.55	p	2H	H-5
~1.25	m	12H	H-6 to H-11
~0.88	t	3H	H-12

Note: Chemical shifts and coupling constants are predictions and may vary slightly from experimental values. dd = doublet of doublets, t = triplet, p = pentet, m = multiplet.

Table 2: Predicted ^{13}C NMR Data for 1-Dodecen-3-one

(Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (δ) ppm	Carbon Assignment
~200.5	C-3 (C=O)
~136.5	C-2 (=CH)
~128.0	C-1 (=CH ₂)
~40.5	C-4
~31.9	C-10
~29.4	C-8, C-9
~29.2	C-7
~29.1	C-6
~24.0	C-5
~22.7	C-11
~14.1	C-12

Table 3: Predicted Infrared (IR) Spectroscopy Data for 1-Dodecen-3-one

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (vinyl)
2955, 2870	Strong	C-H stretch (alkane)
~1685	Strong	C=O stretch (α,β -unsaturated ketone)
~1615	Medium	C=C stretch (alkene)
~1465	Medium	C-H bend (alkane)
~990, ~910	Medium	=C-H bend (vinyl out-of-plane)

Table 4: Representative Mass Spectrometry (MS) Data

(Data for 1-Decen-3-one, a homolog, is presented as a representative spectrum)

m/z	Relative Intensity (%)	Putative Fragment Assignment (for 1-Dodecen-3-one)
182	< 5	[M] ⁺ (Molecular Ion)
153	~10	[M - C ₂ H ₅] ⁺ (Loss of ethyl radical via α-cleavage)
125	~20	[M - C ₄ H ₉] ⁺ (McLafferty rearrangement product)
97	~40	[C ₇ H ₁₃] ⁺
83	~60	[C ₆ H ₁₁] ⁺
55	100	[C ₄ H ₇] ⁺ (Base Peak)
43	~70	[C ₃ H ₇] ⁺
29	~50	[C ₂ H ₅] ⁺

Note: The fragmentation pattern of **1-dodecen-3-one** is expected to be similar to that of 1-decen-3-one, with characteristic losses of alkyl radicals and a prominent peak resulting from McLafferty rearrangement.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-dodecen-3-one** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Tune and shim the probe for the sample.
 - Acquire a single-pulse ^1H spectrum with a 90° pulse, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons.
 - Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30).
 - Use a spectral width of approximately 240 ppm, an acquisition time of over 1 second, and a relaxation delay of 2 seconds.
 - A larger number of scans (typically 1024 or more) is required to obtain a good signal-to-noise ratio for the less sensitive ^{13}C nucleus.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: As **1-dodecen-3-one** is a liquid, no specific sample preparation is required for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy.
- Instrumentation: Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
- Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of **1-dodecen-3-one** onto the ATR crystal, ensuring complete coverage.
- Acquire the sample spectrum by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} . The typical spectral range is 4000-400 cm^{-1} .
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **1-dodecen-3-one** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or, for a more purified sample, through a gas chromatograph (GC-MS).
- Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.
- Data Acquisition:
 - Set the electron energy to the standard 70 eV to induce fragmentation.
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 amu.
- Data Analysis: Identify the molecular ion peak ($[M]^+$) and analyze the fragmentation pattern. Characteristic fragmentation for aliphatic ketones includes α -cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement (cleavage of the β -bond with a γ -hydrogen transfer).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **1-dodecen-3-one**.

Caption: Workflow for Spectroscopic Analysis.

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